![molecular formula C14H8ClF3O2 B1628784 3'-Chloro-4'-(trifluoromethyl)-2-biphenylcarboxylic acid CAS No. 442670-42-0](/img/structure/B1628784.png)
3'-Chloro-4'-(trifluoromethyl)-2-biphenylcarboxylic acid
Overview
Description
3'-Chloro-4'-(trifluoromethyl)-2-biphenylcarboxylic acid is a chemical compound that belongs to the class of biphenylcarboxylic acids. It is widely used in scientific research for its various applications, including as a building block in the synthesis of other organic compounds.
Scientific Research Applications
Phenolic Acids and Their Applications
Phenolic acids, such as Chlorogenic Acid (CGA), exhibit a wide array of biological and pharmacological effects, including antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and antiviral properties. CGA, a dietary polyphenol found in green coffee extracts and tea, plays crucial roles in lipid and glucose metabolism regulation, potentially aiding in the treatment of metabolic disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. This review underscores the therapeutic potential of phenolic acids and encourages further research to optimize their biological effects for practical use as natural food additives or therapeutic agents (Naveed et al., 2018).
Antimicrobial and Food Additive Properties
Chlorogenic acid also serves as a nutraceutical for preventing and treating metabolic syndrome with anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its antimicrobial properties against a wide range of organisms, combined with antioxidant activity and protective properties against degradation of bioactive compounds in food, render it an excellent candidate for dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Environmental Degradation and Toxicology
Research on the environmental degradation and toxicology of polyfluoroalkyl chemicals, which share a similar functional group (trifluoromethyl) with the compound , emphasizes the importance of understanding the environmental fate, biodegradability, and ecotoxicological impacts of such compounds. Studies suggest that microbial degradation plays a significant role in mitigating the environmental impact of these chemicals, indicating the potential for bioremediation strategies in managing pollution (Liu & Mejia Avendaño, 2013).
Organic Synthesis Applications
Trifluoromethanesulfonic acid, another compound with the trifluoromethyl group, is utilized in organic synthesis for various reactions, including electrophilic aromatic substitution and formation of carbon-heteroatom bonds. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, showcasing the potential for creating new organic compounds through efficient reactions (Kazakova & Vasilyev, 2017).
properties
IUPAC Name |
2-[3-chloro-4-(trifluoromethyl)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-7-8(5-6-11(12)14(16,17)18)9-3-1-2-4-10(9)13(19)20/h1-7H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBPEAMTGIGDID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(F)(F)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594336 | |
Record name | 3'-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-4'-(trifluoromethyl)-2-biphenylcarboxylic acid | |
CAS RN |
442670-42-0 | |
Record name | 3'-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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